N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(2-pyrimidin-5-ylethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-20(23-10-9-14-11-21-13-22-12-14)19-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)19/h1-8,11-13,19H,9-10H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWENWSICEYUYJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCC4=CN=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source.
Attachment of the Pyrimidine Ring to the Xanthene Core: This step involves the reaction of the pyrimidine derivative with a xanthene derivative under suitable conditions, such as the use of coupling agents like diethylphosphorocyanidate (DEPC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide can undergo various types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the pyrimidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles or electrophiles in solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its pyrimidine and xanthene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar amide linkage and have been studied for their medicinal applications.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds have shown antiviral and anticancer activities.
Uniqueness
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is unique due to the combination of the pyrimidine ring and xanthene core, which imparts both biological activity and fluorescent properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide is an organic compound characterized by its unique structural features, which include a pyrimidine ring and a xanthene core. This combination is believed to impart significant biological activities, making it a compound of interest in medicinal chemistry and drug development.
Structural Overview
- Molecular Formula : C18H18N4O2
- Molecular Weight : Approximately 330.36 g/mol
- Structural Features :
- Pyrimidine Ring : Known for various biological activities, including anticancer and antimicrobial properties.
- Xanthene Core : Associated with fluorescent properties and potential applications in imaging and therapeutic contexts.
The biological activity of this compound is hypothesized to arise from its interactions with specific molecular targets, such as enzymes and receptors. The dual functionality of the pyrimidine and xanthene moieties allows for modulation of target protein activities, potentially leading to various pharmacological effects.
Biological Activities
Preliminary studies suggest that this compound may exhibit several biological activities:
- Anticancer Activity :
-
Antimicrobial Properties :
- Pyrimidine-based compounds are known for their antibacterial and antifungal activities. The presence of the xanthene structure may enhance these properties through improved solubility or bioavailability.
-
Fluorescent Properties :
- The xanthene core contributes to the compound's fluorescence, which can be leveraged in bioimaging applications.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyridin-2-yl)amides | Amide linkage similar to xanthene | Anticancer and antimicrobial |
| Pyrrolo[2,3-d]pyrimidine derivatives | Heterocyclic structure | Antiviral and anticancer |
| Other xanthene derivatives | Xanthene core | Fluorescent properties |
This table illustrates the uniqueness of this compound due to its specific combination of structural elements that confer diverse biological activities.
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antimicrobial Testing :
-
Fluorescent Applications :
- Compounds with xanthene cores have been utilized in cellular imaging, indicating potential applications for this compound in tracking cellular processes or drug delivery systems due to its fluorescent characteristics.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 2-(pyrimidin-5-yl)ethylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and catalysts like DMAP. Reaction optimization includes:
- Temperature control (e.g., 0–25°C) to minimize side reactions.
- Solvent selection (e.g., DMF or dichloromethane) to enhance solubility and yield .
- Purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify the xanthene core (aromatic protons at δ 6.8–8.2 ppm) and pyrimidine/ethylamide linkages.
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 413.2).
- X-ray Crystallography : For absolute stereochemical confirmation, if crystallizable .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Solubility : Poor aqueous solubility due to the hydrophobic xanthene core; use DMSO or DMF for in vitro assays.
- Stability : Susceptible to photodegradation; store in amber vials at –20°C under inert atmosphere. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How does this compound interact with cellular targets, and what assays validate its mechanism of action?
- Target Identification :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ or fluorescence polarization.
- Cellular Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify apoptosis in cancer cell lines (e.g., MCF-7, HeLa) .
- Mechanistic Studies :
- Western Blotting : Assess downstream markers (e.g., cleaved caspase-3, PARP) .
- Molecular Docking : Computational modeling (AutoDock Vina) to predict binding to pyrimidine-recognizing domains .
Q. How can structure-activity relationship (SAR) studies improve potency while reducing off-target effects?
- SAR Strategies :
- Pyrimidine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity.
- Ethylamide Linker Modification : Replace with PEG spacers to improve solubility.
- In Vitro Screening : Compare IC₅₀ values across derivatives in cytotoxicity assays (MTT/WST-1) .
Q. How do researchers reconcile contradictory data on its biological activity across studies?
- Troubleshooting Approaches :
- Batch Consistency : Verify purity (HPLC) and stereochemistry (CD spectroscopy) between batches.
- Cell Line Variability : Use isogenic cell lines to control for genetic background effects.
- Pharmacokinetic Profiling : Assess metabolic stability (microsomal assays) to explain in vitro-in vivo discrepancies .
Q. What in vivo models are suitable for evaluating its therapeutic potential?
- Model Selection :
- Xenograft Models : Subcutaneous tumor implants (e.g., HCT-116 colorectal) in immunodeficient mice.
- Pharmacodynamic Markers : Monitor tumor volume and biomarker expression (e.g., Ki-67 for proliferation).
- Dosing Regimens : Oral or intraperitoneal administration; optimize bioavailability via PK/PD modeling .
Methodological Considerations
- Fluorescence-Based Applications :
- The xanthene core’s intrinsic fluorescence (λₑₓ ≈ 350 nm, λₑₘ ≈ 450 nm) enables live-cell imaging to track subcellular localization .
- Toxicology Profiling :
- Conduct Ames tests for mutagenicity and hERG assays for cardiotoxicity risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
